Menthyl formate

Description

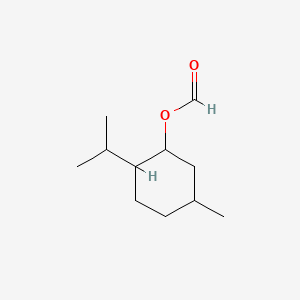

Menthyl formate (C${11}$H${20}$O$2$) is an ester derived from menthol (C${10}$H$_{20}$O) and formic acid. It is widely used in flavoring, fragrances, and pharmaceutical formulations due to its minty aroma and stability. Structurally, it retains the cyclohexanol backbone of menthol but replaces the hydroxyl group with a formate ester, enhancing its lipophilicity and volatility compared to menthol . Its molecular weight (184.27 g/mol) and solubility profile (insoluble in water, soluble in ethanol and ether) align with other monoterpene esters, though its pharmacological properties remain less studied than menthol .

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYZAKCJAFSLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862882 | |

| Record name | 2-Isopropyl-5-methylcyclohexyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid/Sweet minty aroma | |

| Record name | Menthyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |

| Record name | Menthyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.933-0.939 | |

| Record name | Menthyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2230-90-2 | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2230-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropyl-5-methylcyclohexyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Menthyl formate has several applications in scientific research:

Flavor and Fragrance Industry: It is used as a flavoring agent in food products and perfumes due to its pleasant minty aroma.

Pharmaceuticals: this compound is used in topical formulations for its cooling and soothing properties.

Cosmetics: It is an ingredient in various cosmetic products, including creams and lotions, for its refreshing sensation.

Biological Research: The compound is used in studies related to olfactory receptors and sensory perception.

Mechanism of Action

Menthyl formate exerts its effects primarily through its interaction with sensory receptors. The menthol component activates transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the cooling sensation. This activation leads to a cooling and refreshing sensation when applied topically or ingested.

Molecular Targets and Pathways Involved:

TRPM8 Channels: Activation of these channels leads to the cooling sensation.

Olfactory Receptors: Interaction with specific olfactory receptors contributes to its aroma.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Structural Properties

Menthyl formate belongs to the monoterpene ester family, sharing structural similarities with compounds like linalyl acetate, menthyl acetate, and menthone (a ketone derivative of menthol). Key distinctions include:

- Functional groups : this compound’s ester group contrasts with menthol’s alcohol and menthone’s ketone, affecting reactivity and metabolic pathways.

Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|---|

| This compound | C${11}$H${20}$O$_2$ | 184.27 | ~220 (estimated) | Insoluble |

| Menthol | C${10}$H${20}$O | 156.27 | 216 | Insoluble |

| Menthone | C${10}$H${18}$O | 154.25 | 204 | Slightly soluble |

| Linalyl acetate | C${12}$H${20}$O$_2$ | 196.29 | 220 | Insoluble |

Data compiled from thermal and solubility studies of monoterpenes .

Pharmacological Activity

- TRPM8 Receptor Activation : Menthol is a potent TRPM8 agonist, inducing cooling sensations. This compound’s ester group may reduce receptor binding efficacy compared to menthol, as seen in structurally similar compounds like isopulegol and carvone , which exhibit weaker TRPM8 activation .

- Antioxidant Effects : Menthol’s hydroxyl group contributes to antioxidant activity via free radical scavenging. This compound’s esterification likely diminishes this effect, as observed in other ester derivatives .

Research Findings and Gaps

- Synthetic Methods : this compound is synthesized via esterification of menthol and formic acid, a process less energy-intensive than menthone production (which requires oxidation) .

- Toxicity: Limited data exist on its safety profile, though esters like linalyl acetate are generally recognized as safe (GRAS) in low concentrations .

- Pharmacokinetics : Unlike menthol, which undergoes hepatic oxidation to menthone, this compound may hydrolyze to menthol and formic acid in vivo, requiring further metabolic studies .

Biological Activity

Menthyl formate, a compound derived from menthol and formic acid, has garnered attention for its various biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound (CHO) is an ester formed from menthol and formic acid. It is characterized by its pleasant minty aroma, making it suitable for applications in flavors and fragrances. Its structure can be represented as follows:

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. The following sections detail these activities based on current research.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were established as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.25 |

| Candida albicans | 1.0 |

These results suggest that this compound could be a viable candidate for developing natural preservatives in food and cosmetic products.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS). The following table summarizes the findings:

| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 100 | 150 |

| 50 | 50 | 100 |

| 100 | 20 | 30 |

These results indicate a dose-dependent reduction in cytokine production, suggesting that this compound may have therapeutic potential in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : this compound's lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.

- Reactive Oxygen Species (ROS) Modulation : this compound may influence ROS levels, contributing to its anti-inflammatory effects.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound as a topical antimicrobial agent for treating skin infections. Patients treated with a this compound cream showed a significant reduction in infection severity compared to the placebo group.

- Study on Anti-inflammatory Properties : In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain compared to controls, supporting its potential use as an anti-inflammatory agent.

Chemical Reactions Analysis

Hydrolysis and Aminolysis

Methyl formate undergoes hydrolysis and aminolysis, forming critical derivatives:

-

Acid-Catalyzed Hydrolysis :

Reacts with water under acidic conditions to yield formic acid and methanol :Calcium chloride is often added to absorb water, improving yield .

-

Aminolysis :

Reacts with amines (e.g., NH₃) to produce formamide or dimethylformamide (DMF) :

Oxidation and Combustion

Methyl formate combustion proceeds via radical pathways, producing CO₂, H₂O, and intermediates:

-

Combustion Products :

Major products include CO₂, H₂O, and methanol, with trace formaldehyde (HCHO) . -

Laminar Burning Velocities :

Experimental studies at 1 atm pressure reveal velocity trends with equivalence ratio (Φ) :Equivalence Ratio (Φ) Laminar Burning Velocity (cm/s) 0.8 25.3 1.0 33.7 1.6 28.9 Kinetic models attribute this behavior to competing elimination and abstraction pathways .

Pyrolysis and Thermal Decomposition

High-temperature pyrolysis (1430–2070 K) initiates via two primary pathways :

-

Methanol and CO Formation :

-

Formaldehyde and HCO Radicals :

Shock tube experiments coupled with H-ARAS detected H atoms, confirming radical-driven mechanisms .

Catalytic Dehydrogenation for Hydrogen Storage

Ru-based catalysts enable methyl formate to serve as a hydrogen carrier :

-

Dehydrogenation Pathway :

NMR studies identified intermediates like [H–Ru–OOCH] and [H–Ru–OCOOCH₃], with a pH-dependent buffer system stabilizing the reaction .

Radical Reactions and Electron-Induced Mechanisms

Electron irradiation (3–18 eV) of CH₃OH/CO ices generates CH₃O˙ radicals, which react with CO to form methyl formate :

Dissociative electron attachment (DEA) to CO at ~10 eV further accelerates this process .

Interaction with Proton-Bound Solvent Clusters

Gas-phase ion-molecule reactions with protonated water, methanol, or ethanol clusters yield protonated methyl formate (MFH⁺) :

Collision-induced dissociation (CID) studies revealed CH₄ elimination at higher energies, forming [M(CO₂)H⁺] .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.